![molecular formula C14H8FNO2S B2547137 1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one CAS No. 877811-80-8](/img/structure/B2547137.png)
1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one is a useful research compound. Its molecular formula is C14H8FNO2S and its molecular weight is 273.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Research has demonstrated the significant potential of fluorinated benzothiazoles, including 1-(3-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one derivatives, in antitumor activity. These compounds have shown potent cytotoxic effects in vitro against various cancer cell lines. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles were found to be cytotoxic in sensitive human breast cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001). Additionally, a series of 2-phenylbenzothiazoles, synthesized based on their in vitro antitumor properties, revealed that 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648) exhibited potent and selective inhibitory activity against lung, colon, and breast cancer cell lines (Mortimer et al., 2006).
Synthesis and Structural Analysis
The synthesis and structural properties of fluorinated benzothiazoles and their derivatives have been extensively studied. Novel synthetic routes have been developed to produce mono- and difluorinated benzothiazoles, contributing to the structural diversity and potential applications of these compounds. For example, research into the synthesis, structural, and vibrational properties of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas provided insights into their conformational properties, aiding in the development of new compounds with potential biological activities (Saeed et al., 2011).
Mechanism of Action and Biological Effects
The mechanism of action and biological effects of fluorinated benzothiazoles have also been a focus of research. Studies have indicated that these compounds may act through various biological pathways, including the induction of specific enzymes and interaction with cellular targets, to exert their antitumor effects. For instance, the antitumor benzothiazole derivative 2-(4-aminophenyl)benzothiazoles’ mechanism of action includes the induction and biotransformation by cytochrome P450 1A1, pointing to a sophisticated interaction with cellular metabolism (Bradshaw et al., 2002).
Antimicrobial Activity
Additionally, fluorinated 1,2-benzisothiazol-3(2H)-ones and their derivatives have been evaluated for their antifungal and antibacterial activities. Several compounds within this category demonstrated high activity against fungi and Gram-positive microorganisms, suggesting their potential utility as antimicrobial agents (Carmellino et al., 1994).
Propriétés
IUPAC Name |
1-(3-fluorobenzoyl)-2,1-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2S/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICZXIFPYOSCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)SN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(1'-Isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol](/img/structure/B2547054.png)
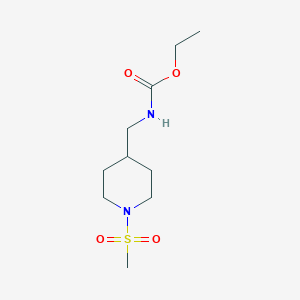
![6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2547056.png)
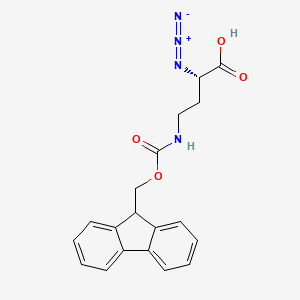
![N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2547058.png)

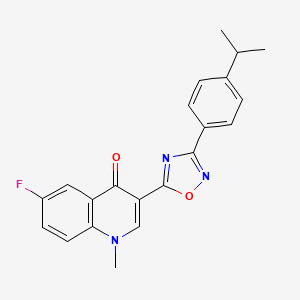
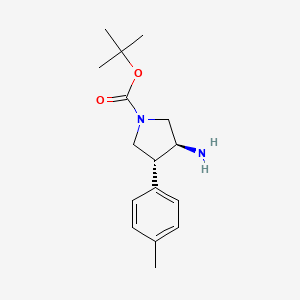
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)
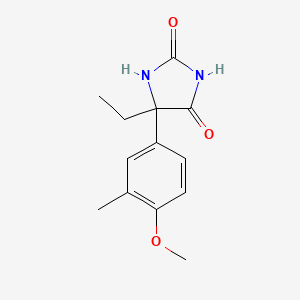
![Methyl 4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2547070.png)
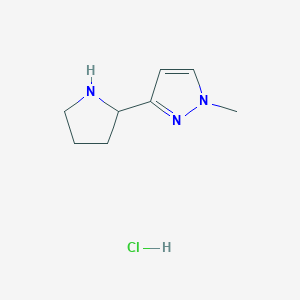

![Tert-butyl N-[(4-iodo-2-methylpyrazol-3-yl)methyl]carbamate](/img/structure/B2547073.png)
